4-(methylthio)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
Overview
Description
4-(methylthio)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a heterocyclic compound that belongs to the pyrazolo[4,3-c]pyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a phenyl group and a methylthio group attached
Mechanism of Action
Target of Action
Similar compounds have shown antiproliferative activity against cancer cell lines , suggesting potential targets could be proteins involved in cell proliferation.
Mode of Action
It has been suggested that similar compounds induce poly (adp-ribose) polymerase 1 (parp-1) cleavage, activate the initiator enzyme of apoptotic cascade caspase 9, induce a fragmentation of microtubule-associated protein 1-light chain 3 (lc3), and reduce the expression levels of proliferating cell nuclear antigen (pcna) .
Result of Action
Similar compounds have shown antiproliferative effects and the induction of cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylthio)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid and results in the formation of the pyrazolo[4,3-c]pyridine scaffold . The reaction conditions are generally mild, and the process is efficient, yielding the desired product in good quantities.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(methylthio)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can undergo reductive desulfurization to remove the methylthio group.
Substitution: The phenyl group can be substituted with other functional groups through reactions such as Suzuki coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reductive desulfurization can be achieved using reagents like Raney nickel.
Substitution: Suzuki coupling typically involves palladium catalysts and boronic acids.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Desulfurized pyrazolo[4,3-c]pyridine derivatives.
Substitution: Various substituted pyrazolo[4,3-c]pyridine derivatives depending on the boronic acid used.
Scientific Research Applications
4-(methylthio)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential antitubercular activity and has been studied for its ability to inhibit Mycobacterium tuberculosis.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure and functional groups.
Industrial Applications: The compound’s derivatives are explored for their potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar structure but different substitution patterns.
Pyrazolo[4,3-d]pyrimidine: A related compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness
4-(methylthio)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylthio group and the phenyl group allows for diverse chemical modifications and enhances its potential as a lead compound in drug discovery.
Properties
IUPAC Name |
4-methylsulfanyl-2-phenyl-1,5-dihydropyrazolo[4,3-c]pyridine-3,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-19-12-11-9(7-10(17)14-12)15-16(13(11)18)8-5-3-2-4-6-8/h2-7,15H,1H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLUEYOKDGDLRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C2C(=CC(=O)N1)NN(C2=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201156648 | |
Record name | 1H-Pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione, 4-(methylthio)-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201156648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365962-18-0 | |
Record name | 1H-Pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione, 4-(methylthio)-2-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365962-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione, 4-(methylthio)-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201156648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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